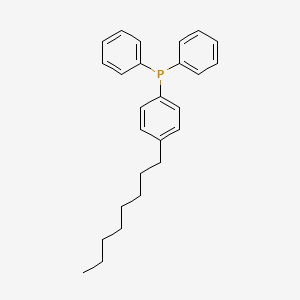
(4-Octylphenyl)(diphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Octylphenyl)diphenylphosphine is an organophosphorus compound with the molecular formula C26H31P. It is a derivative of diphenylphosphine, where one of the phenyl groups is substituted with a 4-octylphenyl group. This compound is known for its applications in various fields, including organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Octylphenyl)diphenylphosphine typically involves the reaction of diphenylphosphine with 4-octylbromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of (4-Octylphenyl)diphenylphosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (4-Octylphenyl)diphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of secondary or tertiary phosphines.
Substitution: Formation of substituted phosphine derivatives.
科学的研究の応用
(4-Octylphenyl)diphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound is explored for its potential in biological systems, particularly in enzyme inhibition and protein modification studies.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the development of novel drugs.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of (4-Octylphenyl)diphenylphosphine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways. The specific pathways and targets depend on the context of its application, whether in catalysis, biological systems, or material science.
類似化合物との比較
Diphenylphosphine: A simpler analog without the octyl group, used widely in organic synthesis and catalysis.
Triphenylphosphine: Another related compound with three phenyl groups, known for its use in the Wittig reaction and as a ligand in transition metal complexes.
(4-Methylphenyl)diphenylphosphine: Similar structure with a methyl group instead of an octyl group, used in various organic transformations.
Uniqueness: (4-Octylphenyl)diphenylphosphine stands out due to the presence of the octyl group, which imparts unique hydrophobic properties and influences its reactivity and interaction with other molecules. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
特性
CAS番号 |
65717-70-6 |
|---|---|
分子式 |
C26H31P |
分子量 |
374.5 g/mol |
IUPAC名 |
(4-octylphenyl)-diphenylphosphane |
InChI |
InChI=1S/C26H31P/c1-2-3-4-5-6-9-14-23-19-21-26(22-20-23)27(24-15-10-7-11-16-24)25-17-12-8-13-18-25/h7-8,10-13,15-22H,2-6,9,14H2,1H3 |
InChIキー |
WTPHSHWAPUOGKA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


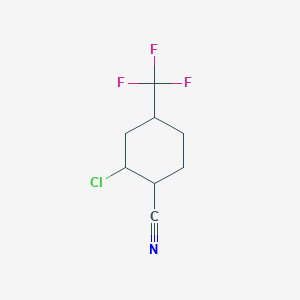

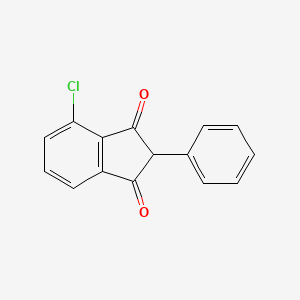
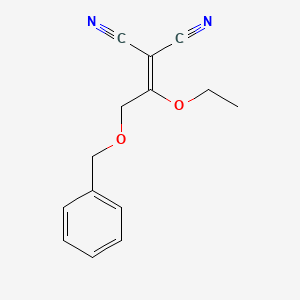
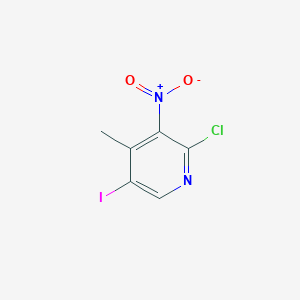
![azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B13134739.png)

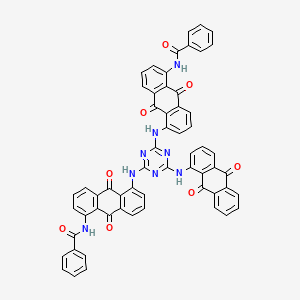

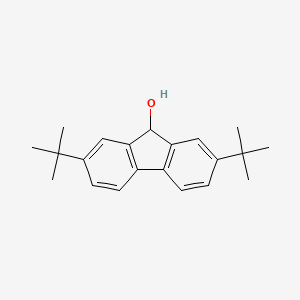
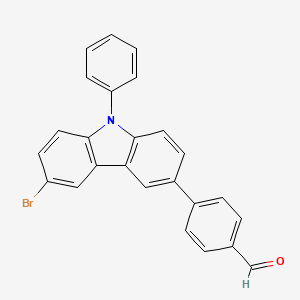
![Morpholine,3-[3-(1-methylethyl)phenyl]-,(3R)-](/img/structure/B13134787.png)
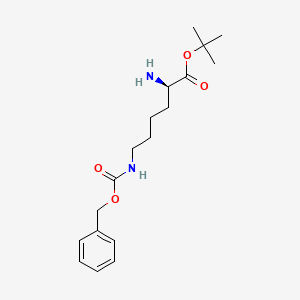
![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
